molecular formula C25H20O10 B1234275 2,3-Dehydrosilybin CAS No. 25166-14-7

2,3-Dehydrosilybin

Cat. No. B1234275
CAS RN: 25166-14-7
M. Wt: 480.4 g/mol
InChI Key: BVKQRAYKLBRNIK-UHFFFAOYSA-N
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Description

2,3-Dehydrosilybin is a pair of enantiomers formed by the oxidation of the natural flavonolignans silybin A and silybin B . It is a primary reference substance with assigned absolute purity . The antioxidant activity of 2,3-dehydrosilybin molecules is much stronger than that of their precursors .


Synthesis Analysis

The synthetic approaches to 5- or/and 20-O-alkyl-2,3-dehydrosilybins, through a multi-step sequence from commercially available silybin, have been successfully developed . A novel series of silibinin and 2,3-dehydrosilybin derivatives bearing carbamate groups were designed, synthesized and their in vitro anticancer activities were screened .


Molecular Structure Analysis

The molecular structure of 2,3-Dehydrosilybin is C25H20O10 . The electrochemical behavior of 2,3-Dehydrosilybin was studied by in situ and ex situ square wave voltammetry .


Chemical Reactions Analysis

The oxidation of monomers and dimers was similar, but adsorption onto the electrode and cell surfaces was different .


Physical And Chemical Properties Analysis

2,3-Dehydrosilybin A and 2,3-dehydrosilybin B are preferentially metabolized by conjugation reactions . The products of direct conjugations predominated over those of oxidative metabolism, and glucuronides were the most abundant metabolites .

Scientific Research Applications

Antioxidant Activity

DHS has been shown to have strong antioxidant activity. It has the ability to chelate and reduce both copper and iron ions . This antioxidant activity is much stronger than that of its precursors, silybin A and silybin B .

Protective Role in Erythrocytes

Interestingly, DHS has been found to be protective for isolated erythrocytes (red blood cells). It was observed to be strongly protective against the copper-triggered lysis of red blood cells .

Potentiation of Transition Metal Toxicity

In vitro studies have shown that DHS can potentiate transition metal toxicity. However, it’s important to note that this effect was not observed ex vivo .

Metabolism in Human Hepatocytes

DHS is metabolized in human hepatocytes into various derivatives, including hydroxyl derivatives, methylated hydroxyl derivatives, methyl derivatives, sulfates, and glucuronides .

Role in Conjugation Reactions

DHS is preferentially metabolized by conjugation reactions. Several human UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) enzymes may play a role in these conjugations .

Mechanism of Action

Target of Action

2,3-Dehydrosilybin (DHS) is a flavonolignan that primarily targets human hepatocytes . It also interacts with UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) . These enzymes play a crucial role in the metabolism of various xenobiotics and endogenous compounds.

Mode of Action

DHS interacts with its targets through a process known as biotransformation . During this process, DHS is converted into various derivatives, including hydroxyl derivatives, methylated hydroxyl derivatives, methyl derivatives, sulfates, and glucuronides . This interaction results in changes in the biochemical properties of DHS, enhancing its antioxidant activity .

Biochemical Pathways

The primary biochemical pathway affected by DHS involves the conjugation reactions mediated by UGTs and SULTs . These enzymes catalyze the glucuronidation and sulfation of DHS, respectively . The products of these conjugation reactions predominate over those of oxidative metabolism . This process enhances the antioxidant activity of DHS, making it stronger than its precursors .

Pharmacokinetics

The pharmacokinetics of DHS involve its absorption, distribution, metabolism, and excretion (ADME) . DHS is preferentially metabolized by conjugation reactions, with glucuronides being the most abundant metabolites . The solubility and bioavailability of DHS can be improved by formulating it into nanomicelles . This formulation results in a higher maximum concentration (Cmax), a shorter time to reach the maximum concentration (Tmax), a prolonged mean residence time (MRT), and an increased area under the curve (AUC0-∞) compared to the suspension .

Result of Action

The action of DHS results in its conversion into various derivatives, which have different biochemical properties . These derivatives exhibit antioxidant activity , which is much stronger than that of their precursors . This activity is associated with the scavenging of free radicals and the inhibition of lipid peroxidation .

Action Environment

The action, efficacy, and stability of DHS can be influenced by various environmental factors. For instance, the formulation of DHS into nanomicelles can improve its solubility and bioavailability, enhancing its pharmacological effects . Additionally, the presence of UGTs and SULTs in the human hepatocytes can influence the biotransformation of DHS .

Safety and Hazards

2,3-Dehydrosilybin is classified as Acute Tox. 4 Oral . The safety information includes hazard statements H302 and precautionary statements P264 - P270 - P301 + P312 + P330 - P501 .

Future Directions

The future directions of 2,3-Dehydrosilybin research could involve the development of novel delivery systems for bioactive natural compounds, in parallel to their structural modification via chemical, chemo-enzymatic and enzymatic methodologies . These approaches give rise to novel formulations and derivatives that often display advantages over the parental molecule, such as enhanced bioavailability and pharmacological activity, due to improved dissolution and stability .

properties

IUPAC Name

3,5,7-trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,24,26-29,31H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKQRAYKLBRNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,3-Dehydrosilybin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2,3-Dehydrosilybin

CAS RN

25166-14-7
Record name 2,3-Dehydrosilybin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

254 - 255 °C
Record name 2,3-Dehydrosilybin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 2,3-Dehydrosilybin (DHSB) exhibits its effects through multiple mechanisms. One notable interaction is with DNA topoisomerase I, an enzyme that regulates DNA topology. DHSB acts as a potent inhibitor of topoisomerase I, particularly in more transformed and potentially cancerous cells. [, ] This inhibition can lead to enhanced cytotoxicity and apoptosis, especially when combined with tumor necrosis factor-alpha (TNF-α). []

    ANone: The stability of DHSB under various conditions and its potential applications in specific materials are not extensively addressed in the provided research papers. The focus is primarily on its biological activity and potential therapeutic applications.

    ANone: The provided research papers primarily focus on the biological activity of 2,3-dehydrosilybin as an antioxidant, anti-cancer agent, and enzyme inhibitor. There is no mention of catalytic properties or applications for this compound.

    A: Yes, computational chemistry, specifically density functional theory (DFT) calculations, has been employed to investigate the antioxidant mechanism of DHSB. [, ] These studies have helped to elucidate the role of individual hydroxyl groups in free radical scavenging and to understand the electronic properties influencing its antioxidant capacity.

    ANone: Structure-activity relationship (SAR) studies have revealed key structural features influencing the activity of 2,3-dehydrosilybin:

    A: While the provided research mentions the potential for improved bioavailability through structural modifications [, , ], specific details on the stability of 2,3-dehydrosilybin in various formulations and strategies to enhance its solubility or bioavailability are limited.

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